![molecular formula C10H5F3O2S B6198507 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid CAS No. 1211588-36-1](/img/new.no-structure.jpg)
5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzothiophene ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing nature, which imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of benzothiophene derivatives. The process can be summarized as follows:
Starting Material: Benzothiophene is used as the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process involves techniques such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂SO₄ (sulfuric acid)
Reduction: LiAlH₄, NaBH₄ (sodium borohydride)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Pharmaceutical Development
Overview:
This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity and stability of drug candidates.
Key Applications:
- Anti-Cancer Agents: Research indicates that derivatives of this compound exhibit potent anti-cancer activities. For example, compounds derived from 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid have shown efficacy against various cancer cell lines, including breast and lung cancers .
- Anti-Inflammatory Drugs: The compound is also explored for its potential in developing anti-inflammatory therapies, targeting pathways involved in inflammatory responses .
Case Study:
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of MCF-7 (breast cancer) and NCI-H187 (lung cancer) cell lines with IC50 values significantly lower than those of standard treatments .
Material Science
Overview:
In material science, this compound is valued for its thermal stability and electrical properties.
Applications:
- Advanced Materials: Its incorporation into polymer matrices has been shown to enhance thermal resistance and electrical conductivity, making it suitable for electronic applications .
- Coatings: The compound is being investigated for use in protective coatings that require high durability and resistance to degradation under environmental stressors .
Agricultural Chemistry
Overview:
The compound holds promise in the development of agrochemicals, particularly in creating effective herbicides and fungicides.
Applications:
- Pesticide Development: Research is ongoing into its efficacy as a pesticide that minimizes environmental impact while effectively controlling agricultural pests .
- Sustainable Agriculture: The focus on fluorinated compounds like this one aims to develop sustainable agricultural practices by reducing chemical runoff and enhancing crop protection strategies .
Fluorine Chemistry
Overview:
As a fluorinated compound, this compound plays a crucial role in synthesizing other fluorinated chemicals.
Applications:
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid is primarily influenced by the trifluoromethyl group. This group enhances the compound’s ability to interact with various molecular targets through:
Electrostatic Interactions: The electron-withdrawing nature of the trifluoromethyl group increases the compound’s polarity, facilitating interactions with polar biological molecules.
Hydrophobic Interactions: The trifluoromethyl group contributes to the compound’s hydrophobicity, allowing it to interact with hydrophobic regions of proteins and enzymes.
Molecular Pathways: The compound may modulate specific molecular pathways, such as inhibiting enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-2-benzothiophene-3-carboxylic acid
- 5-(trifluoromethyl)-1-benzofuran-3-carboxylic acid
- 5-(trifluoromethyl)-1-benzothiazole-3-carboxylic acid
Uniqueness
5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid stands out due to its specific substitution pattern on the benzothiophene ring. The position of the trifluoromethyl group and the carboxylic acid group significantly influence its reactivity and interactions with other molecules. This unique arrangement makes it a valuable compound for various applications, particularly in drug development and materials science .
Biological Activity
5-(Trifluoromethyl)-1-benzothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene core with a trifluoromethyl group and a carboxylic acid functional group. Its chemical structure can be represented as follows:
This unique arrangement contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may exhibit:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
- Antimicrobial Properties : Studies suggest that it may possess antimicrobial activity against various bacterial strains, including resistant strains of Staphylococcus aureus .
- Anti-inflammatory Effects : Preliminary findings indicate that it could modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound. These studies typically focus on:
- Minimum Inhibitory Concentration (MIC) : The MIC values against several bacterial strains were determined, revealing promising antimicrobial efficacy. For example, the compound demonstrated an MIC of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (ATCC 29213) | 16 |
Methicillin-resistant S. aureus (SF8300) | 32 |
Daptomycin-resistant S. aureus (ST20171643) | 64 |
Case Studies
Recent case studies have explored the therapeutic implications of this compound. In one notable study, the compound was evaluated for its effects on immune cell modulation in vitro. The results indicated that it could enhance the proliferation of T-cells in the presence of specific antigens, suggesting a potential role in immunotherapy .
Toxicological Profile
While exploring its biological activities, it is essential to consider the toxicological aspects. The compound has been classified as harmful if swallowed or in contact with skin, highlighting the need for caution during handling .
Properties
CAS No. |
1211588-36-1 |
---|---|
Molecular Formula |
C10H5F3O2S |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)5-1-2-8-6(3-5)7(4-16-8)9(14)15/h1-4H,(H,14,15) |
InChI Key |
XWWKLRLXGLAOPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CS2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.